molecular formula C18H28ClRu B7910976 Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium

Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium

Cat. No.: B7910976
M. Wt: 380.9 g/mol
InChI Key: JBVMVFXUVNUNNG-ONEVTFJLSA-M
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Description

Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium is a complex organometallic compound with the chemical formula C18H27ClRu. It is known for its role as a homogeneous catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium can be synthesized through the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent . The reaction proceeds as follows: [ \text{0.25 [CpRuCl]}_4 + \text{1,5-cyclooctadiene} \rightarrow \text{CpRuCl(1,5-cyclooctadiene)} ]

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its catalytic effects by coordinating with substrates through its ruthenium center. This coordination facilitates various chemical transformations, such as cyclotrimerization and C-C coupling, by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved include the formation of intermediate complexes with substrates, which then undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium is unique due to its high efficiency and selectivity in catalyzing a wide range of reactions, particularly those involving carbon-carbon and carbon-heteroatom bond formation. Its versatility and stability under various reaction conditions make it a valuable catalyst in both academic and industrial settings .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVMVFXUVNUNNG-ONEVTFJLSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.[Cl-].[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(C(=C1C)C)(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium
Reactant of Route 2
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium
Reactant of Route 3
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium
Reactant of Route 4
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium
Reactant of Route 5
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium
Reactant of Route 6
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium

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